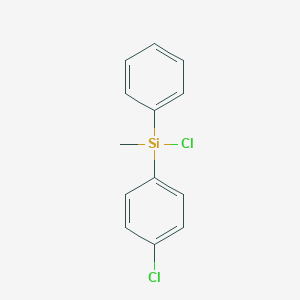
Chloro(4-chlorophenyl)(methyl)(phenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(4-chlorophenyl)(methyl)(phenyl)silane is a chemical compound with the molecular formula C13H10Cl2Si. It is a chlorosilane derivative, which means it contains a silicon atom bonded to chlorine and organic groups. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(4-chlorophenyl)(methyl)(phenyl)silane can be synthesized through the reaction of (p-chlorophenyl)phenylmethanol with chlorosilanes under specific conditions. The reaction typically involves the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction parameters. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified using techniques such as distillation or crystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(4-chlorophenyl)(methyl)(phenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of new compounds.
Hydrolysis: The compound reacts with water to produce (p-chlorophenyl)phenylmethanol and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to facilitate the substitution process.
Hydrolysis: The reaction with water is usually carried out under acidic or basic conditions to enhance the reaction rate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are (p-chlorophenyl)phenylmethanol and hydrochloric acid.
Oxidation and Reduction: The major products depend on the specific reagents and conditions used in the reactions.
Applications De Recherche Scientifique
Chloro(4-chlorophenyl)(methyl)(phenyl)silane has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the (p-chlorophenyl)phenylmethyl group into target molecules.
Biology: The compound is used in the study of biological systems to investigate the effects of chlorosilane derivatives on cellular processes.
Medicine: Research is being conducted to explore the potential therapeutic applications of this compound and its derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Chloro(4-chlorophenyl)(methyl)(phenyl)silane involves its interaction with specific molecular targets and pathways. The compound can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. This can result in changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(p-Chlorophenyl)trimethylsilane: Similar in structure but with three methyl groups attached to the silicon atom instead of a phenylmethyl group.
(p-Chlorophenyl)dimethylchlorosilane: Similar in structure but with two methyl groups and one chlorine atom attached to the silicon atom.
(p-Chlorophenyl)methylchlorosilane: Similar in structure but with one methyl group and one chlorine atom attached to the silicon atom.
Uniqueness
Chloro(4-chlorophenyl)(methyl)(phenyl)silane is unique due to the presence of both a (p-chlorophenyl) group and a phenylmethyl group attached to the silicon atom. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various applications.
Propriétés
Numéro CAS |
18081-12-4 |
|---|---|
Formule moléculaire |
C16H21NOHBr |
Poids moléculaire |
267.22 g/mol |
Nom IUPAC |
chloro-(4-chlorophenyl)-methyl-phenylsilane |
InChI |
InChI=1S/C13H12Cl2Si/c1-16(15,12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h2-10H,1H3 |
Clé InChI |
TXIWQBIZRHIXTA-UHFFFAOYSA-N |
SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C[Si](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)Cl |
Key on ui other cas no. |
18081-12-4 1842-15-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















